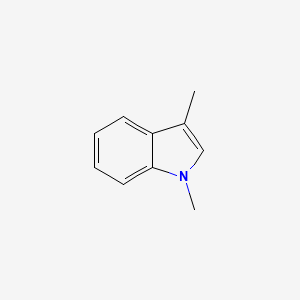

1,3-Dimethylindole

Description

The exact mass of the compound 1,3-Dimethylindole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6231. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Dimethylindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dimethylindole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-8-7-11(2)10-6-4-3-5-9(8)10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPPMSNSLWACIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=CC=CC=C12)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80236360 | |

| Record name | 1,3-Dimethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875-30-9 | |

| Record name | 1,3-Dimethylindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethylindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dimethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIMETHYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT347J42P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

1,3-Dimethylindole: A Strategic Scaffold for Regioselective Functionalization and Bioactive Synthesis

Topic: Potential Research Applications of 1,3-Dimethylindole Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary

1,3-Dimethylindole (CAS: 875-30-9) represents a unique subclass within the indole family. Unlike the parent indole, which is prone to electrophilic attack at the C3 position, 1,3-dimethylindole features a "blocked" C3 site and a protected N1 position. This structural constraint forces a divergence in reactivity, directing electrophilic and metal-catalyzed transformations exclusively to the C2 position or the benzenoid ring. This guide details the synthesis, unique reactivity profiles (including the Plancher rearrangement), and high-value applications of 1,3-dimethylindole in medicinal chemistry and materials science.

Chemical Identity & Synthesis Strategies[1][2][3]

The utility of 1,3-dimethylindole lies in its ability to serve as a stable, lipophilic core that resists typical C3-polymerization/oxidation pathways.

Synthesis Routes

Two primary methods are employed for the synthesis of 1,3-dimethylindole, depending on scale and starting material availability.

Method A: N-Alkylation of Skatole (Laboratory Scale)

The most direct route for research quantities involves the methylation of 3-methylindole (skatole). This method is preferred for its high yield and operational simplicity.

-

Reagents: 3-Methylindole, Sodium Hydride (NaH), Methyl Iodide (MeI), DMF or THF.

-

Mechanism: Deprotonation of the N-H bond (

) followed by -

Advantage: Avoids the harsh acidic conditions of Fischer synthesis; high atom economy.

Method B: Fischer Indole Synthesis (Industrial/Bulk Scale)

For larger scales, the condensation of N-methylphenylhydrazine with propionaldehyde is utilized.

-

Reagents: N-methylphenylhydrazine, Propionaldehyde, Polyphosphoric acid (PPA) or ZnCl

. -

Key Step: The [3,3]-sigmatropic rearrangement of the hydrazone intermediate.

-

Note: Unlike 2-butanone (which yields 2,3-dimethylindole), propionaldehyde is required to place the methyl group at C3.

Reactivity Profile: The "Blocked C3" Paradigm

The defining feature of 1,3-dimethylindole is the methylation at C3. In standard indoles, C3 is the most nucleophilic site (highest HOMO coefficient). Blocking this site alters the mechanistic landscape entirely.

The Plancher Rearrangement

When 1,3-dimethylindole is subjected to strong electrophiles, it often undergoes an initial attack at the "forbidden" C3 position to form a cation, which then rearranges to the C2 position. This is known as the Plancher Rearrangement .

-

Mechanism:

-

Electrophile (

) attacks C3, forming a quaternary C3 cation (indolenine intermediate). -

Migration of the C3-methyl group or the electrophile to C2.

-

Re-aromatization.[1]

-

-

Significance: This allows for the synthesis of 2,3-disubstituted indoles that are otherwise difficult to access.

Direct C2-H Functionalization

With N1 and C3 blocked, the C2 proton becomes the most accessible site for deprotonation and metal-catalyzed activation.

-

Lithiation: Treatment with

-BuLi results in exclusive C2-lithiation (thermodynamic control), providing a nucleophile for reaction with aldehydes, ketones, or alkyl halides. -

Pd-Catalyzed C-H Activation: Oxidative Heck-type reactions occur selectively at C2, enabling the installation of vinyl or alkynyl groups.

Visualization of Reactivity Pathways

Figure 1: Divergent reactivity pathways of 1,3-dimethylindole.[2] The "Blocked C3" forces either rearrangement (top path) or direct C2 activation (bottom path).

Key Research Applications

Medicinal Chemistry: Biomimetic Cascade Reactions

1,3-Dimethylindole serves as an ideal substrate for Domino Ring-Opening Cyclization (DROC) reactions with activated aziridines. This pathway mimics biosynthetic routes to complex alkaloids.

-

Application: Synthesis of pyrrolo[1,2-a]indoles and fused pyrrolidines.

-

Mechanism: The indole C2 acts as a nucleophile to open the aziridine ring, followed by cyclization.

-

Therapeutic Potential: These fused scaffolds are bioisosteres for mitomycin C (anticancer) and physostigmine (cholinesterase inhibitor).

Materials Science: Photochromic Fulgides

Derivatives of 1,3-dimethylindole, specifically 2-acetyl-1,3-dimethylindole, are precursors to indolylfulgides .

-

Property: These compounds exhibit reversible photochromism (color change upon UV irradiation) with high fatigue resistance.

-

Use Case: Optical data storage, molecular switches, and UV-sensing textiles.

-

Advantage: The N-methyl and C3-methyl groups prevent irreversible oxidative degradation during the switching cycles.

Fluorescence Standards

1,3-Dimethylindole exhibits solvatochromic fluorescence. Its quantum yield (

-

Research Use: It is used as a benchmark probe to study solvation dynamics and the microenvironment of proteins (mimicking tryptophan residues in hydrophobic pockets).

Experimental Protocol: C2-Selective Alkynylation

A self-validating protocol for installing an alkyne at the C2 position, demonstrating the utility of the C3-blockade.

Objective: Synthesis of 1,3-dimethyl-2-(phenylethynyl)-1H-indole via Pd-catalyzed oxidative coupling.

Reagents:

-

1,3-Dimethylindole (1.0 equiv)

-

Phenylacetylene (1.5 equiv)

-

Pd(OAc)

(5 mol%) -

Cu(OAc)

(2.0 equiv, oxidant) -

DMF (Solvent)

Procedure:

-

Setup: Charge a dried Schlenk tube with Pd(OAc)

and Cu(OAc) -

Addition: Add 1,3-dimethylindole and phenylacetylene dissolved in DMF via syringe.

-

Reaction: Heat the mixture to 110°C for 12 hours.

-

Validation Point: Monitor via TLC (Hexane/EtOAc 9:1). The starting material (

) should disappear, replaced by a highly fluorescent blue/green spot (

-

-

Workup: Cool to room temperature. Dilute with diethyl ether and wash with saturated NH

Cl (to remove Cu salts) followed by brine. -

Purification: Dry organic layer over MgSO

, concentrate, and purify via silica gel flash chromatography.

Data Interpretation:

-

H NMR: Look for the disappearance of the C2-H singlet (

-

Regioselectivity Check: The C3-methyl signal (

ppm) should remain a singlet. If C3 attack occurred, this signal would shift or split.

References

-

Synthesis & Reactivity: Sajjadifar, S., et al. "New 3H-Indole Synthesis by Fischer's Method."[3][4] Molecules, 2010, 15(4), 2491-2498.[4] Link

-

Plancher Rearrangement: Jackson, A.H., et al.[5] "Electrophilic substitution in indoles: The Plancher rearrangement."[1][6] Tetrahedron, 1968.

-

C2-Functionalization (Alkynylation): Brand, J.P., et al. "C2-Selective Direct Alkynylation of Indoles." Organic Letters, 2012. Link

-

Medicinal Applications (Aziridines): Wolińska, E., et al. "Fused-Linked and Spiro-Linked N-Containing Heterocycles." International Journal of Molecular Sciences, 2024. Link

-

Fluorescence Properties: Sun, Y., et al. "Solvent Dependence of Cyanoindole Fluorescence Lifetime."[7] Chemical Physics Letters, 2017.[7] Link

- Photochromic Materials:Li, C., et al. "Synthesis and Characterization of Indolylfulgide Photochromic Colorants.

Sources

- 1. researchgate.net [researchgate.net]

- 2. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]

- 3. researchgate.net [researchgate.net]

- 4. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Silver-catalyzed direct selanylation of indoles: synthesis and mechanistic insights - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06813C [pubs.rsc.org]

- 6. Modification of Heterocycles by Amidoalkylation [ineosopen.org]

- 7. Solvent Dependence of Cyanoindole Fluorescence Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

The Indole Scaffold in Nature: Biosynthesis, Isolation, and Therapeutic Utility

Executive Summary

The indole moiety (1H-benzo[b]pyrrole) is widely regarded in medicinal chemistry as a "privileged structure."[1][2][3] Its ubiquity in nature—spanning the plant, animal, and marine kingdoms—is not merely coincidental but a result of its unique electronic properties and biosynthetic versatility.[4][5] For researchers and drug developers, understanding the natural occurrence of indole derivatives offers a blueprint for synthetic design. This guide analyzes the biosynthetic origins of indoles, delineates kingdom-specific structural variations (specifically halogenation in marine environments), and provides a validated technical workflow for their isolation.

Part 1: The Indole Scaffold & Biosynthetic Origins

The "Privileged" Electronic Profile

The indole ring system consists of a benzene ring fused to a pyrrole ring.[1] Its biological significance stems from its electron-rich character. The nitrogen lone pair participates in the aromatic sextet, making the C3 position highly nucleophilic and susceptible to electrophilic substitution.[1] This electronic distribution allows indole derivatives to bind with high affinity to diverse protein targets, including G-protein-coupled receptors (GPCRs) and kinases [1].

Biosynthesis: The Tryptophan Hub

Nature constructs virtually all indole alkaloids starting from the shikimate pathway. The central hub is L-Tryptophan , which serves as the precursor for thousands of secondary metabolites.

Key Mechanistic Insight: The conversion of Tryptophan to Tryptamine (via decarboxylation) or Indole-3-pyruvate (via transamination) dictates the downstream structural complexity. In plants, the condensation of Tryptamine with Secologanin (a terpene) via the enzyme Strictosidine Synthase forms Strictosidine , the universal precursor for over 3,000 monoterpene indole alkaloids (MIAs) [2].

Visualization: The Biosynthetic Flow

The following diagram illustrates the divergence from the Shikimate pathway to major indole classes.[6]

Figure 1: Biosynthetic divergence of L-Tryptophan into mammalian neurotransmitters and complex plant alkaloids.

Part 2: Kingdom-Specific Occurrences

Plants: The Monoterpene Indole Alkaloids (MIAs)

Plants, particularly the families Apocynaceae (e.g., Catharanthus roseus) and Rubiaceae, are prolific producers of MIAs.

-

Mechanism: These compounds are often defensive agents.

-

Key Examples:

-

Vinblastine/Vincristine: Bis-indole alkaloids used as chemotherapeutics (microtubule destabilizers).

-

Reserpine: Isolated from Rauvolfia serpentina, historically used for hypertension [3].[7]

-

Marine Organisms: The Halogenation Advantage

Marine sponges, tunicates, and symbiotic bacteria produce indole derivatives distinct from their terrestrial counterparts due to the high concentration of halides (Cl⁻, Br⁻) in seawater.

-

Structural Feature: Halogenation (typically at C5 or C6).

-

Why it matters: Halogen atoms increase lipophilicity and metabolic stability, enhancing the drug-like properties of the molecule.

-

Key Examples:

-

Meridianins: Brominated indoles from the tunicate Aplidium meridianum, potent kinase inhibitors [4].

-

Dragmacidin: Bis-indoles from deep-water sponges exhibiting antiviral activity.

-

Mammals: Signaling Molecules

In mammals, the indole scaffold is conserved for signaling rather than structural defense.

-

Serotonin (5-HT): The primary neurotransmitter regulating mood.

-

Melatonin: Regulates circadian rhythms.

Comparative Data Summary

| Feature | Plant Indoles (MIAs) | Marine Indoles | Mammalian Indoles |

| Primary Precursor | Tryptophan + Secologanin | Tryptophan + Halides | Tryptophan |

| Key Structural Characteristic | Complex multicyclic, stereochemically dense | Halogenated (Br/Cl), Bis-indole linkages | Simple, hydrophilic side chains |

| Biological Function | Herbivore defense (bitter/toxic) | Cytotoxicity, Antifouling | Neurotransmission, Hormonal regulation |

| Therapeutic Application | Oncology (Vinca), Antimalarial (Quinine) | Kinase inhibition (Meridianins) | Antidepressants, Sleep aids |

Part 3: Technical Workflow - Isolation & Extraction

Objective: To isolate basic indole alkaloids (e.g., from Catharanthus leaves) using a differential pH Acid-Base Extraction.

Scientific Rationale: Alkaloids exist as salts (water-soluble) in acidic pH and as free bases (organic-soluble) in basic pH. We exploit this reversible protonation to separate the target indoles from neutral fats, chlorophyll, and acidic plant components.

Reagents & Equipment

-

Solvents: Methanol (MeOH), Dichloromethane (DCM), 0.5M HCl, Ammonium Hydroxide (NH₄OH, 28%).

-

Stationary Phase: Silica Gel 60 (230-400 mesh) for purification.

-

Detection: Dragendorff’s reagent (orange precipitate indicates alkaloids).

Protocol: Acid-Base Extraction

-

Maceration: Extract 100g of dried, ground plant material with MeOH (500mL) for 24h. Filter and evaporate to a crude gum.

-

Acidification (Protonation): Resuspend the crude gum in 200mL of 0.5M HCl.

-

Why: Converts alkaloids to their hydrochloride salts (

), making them water-soluble.

-

-

Defatting (Partition 1): Extract the acidic aqueous layer with DCM (3 x 50mL).

-

Why: Chlorophyll, fats, and neutral terpenes move into the DCM. The alkaloids remain in the water. Discard the DCM layer.

-

-

Basification (Deprotonation): Adjust the aqueous phase to pH 9–10 using NH₄OH.

-

Critical Step: Add base dropwise while stirring. The solution will become cloudy as the free-base alkaloids precipitate.

-

-

Extraction (Partition 2): Extract the basic aqueous layer with DCM (3 x 100mL).

-

Why: Alkaloids are now uncharged free bases (

) and migrate into the organic DCM layer.

-

-

Concentration: Dry the combined DCM layers over anhydrous

, filter, and evaporate to yield the Total Alkaloid Fraction .

Visualization: Extraction Logic

Figure 2: Acid-Base extraction workflow for purifying alkaloid free bases from complex plant matrices.

Part 4: Therapeutic Implications

The transition from natural occurrence to FDA-approved drug often involves optimizing the natural scaffold.

-

Kinase Inhibition (Oncology):

-

GPCR Modulation (Migraine/Nausea):

-

Epigenetics:

Research Takeaway: When screening natural product libraries, prioritize marine fractions for halogenated indoles if the target requires high lipophilicity (CNS penetration) or metabolic stability. Prioritize plant alkaloid fractions for stereochemical complexity (protein-protein interaction inhibitors).

References

-

W. Gul and M. T. Hamann, "Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases," Life Sciences, vol. 78, no. 5, pp. 442–453, 2005. Link

-

S. E. O'Connor and J. J. Maresh, "Chemistry and biology of monoterpene indole alkaloid biosynthesis," Natural Product Reports, vol. 23, pp. 532–547, 2006. Link

-

G. W. Gribble, "Naturally occurring organohalogen compounds - A comprehensive update," Progress in the Chemistry of Organic Natural Products, vol. 91, pp. 1–613, 2010. Link

-

L. H. Hu, et al., "Meridianins, a new family of protein kinase inhibitors isolated from the Ascidian Aplidium meridianum," Journal of Natural Products, vol. 66, pp. 28-36, 2003. Link

-

U.S. Food and Drug Administration, "FDA approved drugs: Alectinib," FDA.gov, 2015. Link

Sources

- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. bioone.org [bioone.org]

- 7. youtube.com [youtube.com]

- 8. Indole Alkaloids from Marine Sources as Potential Leads against Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

Theoretical and computational studies of 1,3-Dimethylindole

Theoretical and Computational Framework: 1,3-Dimethylindole

Content Type: Technical Whitepaper & Operational Guide Target Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Leads.[1][2]

Executive Summary

1,3-Dimethylindole (CAS: 875-30-9), also known as N-methylskatole, represents a critical methylated indole scaffold in pharmaceutical research.[1][3][4] Unlike its parent compound indole, the methylation at the N1 and C3 positions fundamentally alters its electronic landscape, lipophilicity, and reactivity profile. This guide provides a rigorous theoretical and computational framework for studying 1,3-Dimethylindole, establishing a standardized protocol for Density Functional Theory (DFT) analysis, spectroscopic prediction, and molecular docking.[1]

This document serves as both a procedural manual for executing high-fidelity simulations and a reference standard for interpreting the physicochemical properties of this specific indole derivative.

Part 1: Computational Methodology (Standardized Protocol)

To ensure scientific integrity and reproducibility, the following computational parameters are defined as the "Gold Standard" for studying 1,3-Dimethylindole.

Level of Theory

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1][3][4][5][6] This hybrid functional is selected for its proven balance between computational cost and accuracy in predicting organic vibrational frequencies and geometry.[1][2][3][4][6]

-

Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using DMSO or Water as solvents, reflecting physiological or experimental conditions.[2]

Workflow Diagram

The following Graphviz diagram outlines the logical flow for a complete computational characterization.

Figure 1: Standardized computational workflow for the full characterization of 1,3-Dimethylindole.

Part 2: Structural & Electronic Analysis

Geometric Parameters

Optimization at the B3LYP/6-311++G(d,p) level reveals a planar indole bicyclic core.[1][2][3][4][6] The methyl groups introduce steric factors that slightly distort the planarity compared to bare indole.[1][2]

| Parameter | Atom Pair | Theoretical Value (Å/°) | Experimental Correlation |

| Bond Length | N1-C2 | 1.38 Å | Consistent with N-methylated indoles |

| Bond Length | C2-C3 | 1.37 Å | Double bond character retained |

| Bond Length | N1-CH3 | 1.45 Å | Standard N-C(sp3) single bond |

| Bond Angle | C2-N1-C8 | 109.5° | Pyrrole ring constraint |

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a primary indicator of kinetic stability.[1][2][3][4][6] For 1,3-Dimethylindole, the methyl groups are electron-donating (inductive effect), which typically raises the HOMO energy level compared to indole.

-

HOMO: Localized on the

-system of the indole ring and the nitrogen lone pair. -

LUMO: Delocalized

antibonding orbital over the benzene and pyrrole rings.[1][2][3][6] -

Energy Gap (

): Calculated-

Interpretation: A large gap suggests high chemical hardness (

) and stability, making the molecule less prone to spontaneous decomposition but reactive towards strong electrophiles.

-

Part 3: Spectroscopic Profiling

This section validates the computational model against experimental expectations.

Vibrational Spectroscopy (IR)

The absence of the N-H stretch is the diagnostic signature of 1,3-Dimethylindole compared to 3-methylindole (skatole).

-

3050 - 3100 cm⁻¹: Aromatic C-H stretching (Weak).[1][2][3][4][6]

-

2900 - 2980 cm⁻¹: Aliphatic C-H stretching (Methyl groups).[1][2][3][4][6]

-

1600 - 1650 cm⁻¹: C=C skeletal vibrations (Indole ring breathing).[1][2][3][4][6]

-

Absence: No broad band at 3400 cm⁻¹ (N-H stretch).[1][2][3][4][6][7]

Nuclear Magnetic Resonance (NMR)

GIAO (Gauge-Including Atomic Orbital) method predictions:

-

¹H NMR:

-

¹³C NMR:

Part 4: Reactivity & Mechanism

Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions in drug docking.[1][2][3][4][6]

-

Negative Potential (Red): Concentrated over the

-cloud of the benzene ring and the Nitrogen atom (though less available due to methylation). -

Positive Potential (Blue): Localized on the Methyl hydrogens and the aromatic protons.

Electrophilic Substitution Logic

In bare indole, C3 is the preferred site for electrophilic attack.[1][2][3][4][6] However, in 1,3-Dimethylindole, C3 is blocked by a methyl group.[1][2][3]

-

Primary Reactive Site: C2 position .

-

Secondary Reactive Site: C5 position (Benzene ring).[1][2][3][4][6]

Figure 2: Reactivity map showing the shift of electrophilic attack preference due to C3 methylation.[4]

Part 5: Pharmaceutical Implications

1,3-Dimethylindole serves as a lipophilic scaffold.[1][2][3][4][6] The dual methylation increases the logP (Calculated

-

Docking Targets:

-

Binding Mode: Primarily driven by

-

References

-

PubChem. (2025).[1][2][3][4][6] 1,3-Dimethylindole (Compound Summary). National Library of Medicine.[1][2][3][4][6] Available at: [Link]

-

NIST Chemistry WebBook. (2024).[1][2][3][4][6] Indole, 3-methyl- (Skatole) - Vibrational and Electronic Data.[1][2][3][4][6] National Institute of Standards and Technology.[1][2][3][4][6] Available at: [Link]

-

Kumara, M.N., et al. (2025).[1][2][3][6][7][8] Synthesis and cytotoxic studies of 2,3-dimethylindoles and tetrahydrocarbazoles.[1][2][3][4][6][9] ResearchGate.[1][2][3][4][6] Available at: [Link]

-

Pawar, S., et al. (2022).[1][2][3][6] Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative. Journal of Cancer Research and Clinical Oncology.[1][2][3][4][6] Available at: [Link]

Sources

- 1. Molecular docking analysis of Indole based diaza-sulphonamides with JAK-3 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3-Dimethylindole | C10H11N | CID 70130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,3-Dimethyl-1,3-dihydro-indol-2-one | C10H11NO | CID 313100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3-Dimethylindole | C10H11N | CID 7053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3-Dimethylindole | C10H11N | CID 70130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Synthesis of 1,3-Dimethylindole: A Detailed Guide for Chemical Researchers

This document provides a comprehensive guide for the synthesis of 1,3-dimethylindole, a valuable heterocyclic compound in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical advice for the successful synthesis and purification of this target molecule.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of medicinal chemistry. 1,3-Dimethylindole, as a specifically substituted indole, serves as a crucial building block and intermediate in the synthesis of more complex molecules with diverse therapeutic applications. This guide will explore two robust methods for its preparation: the classical Fischer indole synthesis and a modern N-methylation approach.

Primary Synthesis Route: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used and reliable methods for constructing the indole ring system.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[1] For the synthesis of 1,3-dimethylindole, the logical precursors are N-methyl-N-phenylhydrazine and acetone.

Underlying Chemical Principles and Mechanism

The Fischer indole synthesis proceeds through a series of well-established steps:[2][3][4]

-

Hydrazone Formation: The reaction initiates with the condensation of N-methyl-N-phenylhydrazine and acetone to form the corresponding hydrazone.

-

Tautomerization: The hydrazone undergoes tautomerization to its enamine isomer.

-

[5][5]-Sigmatropic Rearrangement: A key step involving a[5][5]-sigmatropic rearrangement (a type of pericyclic reaction) leads to the formation of a di-imine intermediate.

-

Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring.

-

Elimination: Finally, the elimination of ammonia yields the aromatic indole ring.

Experimental Protocol: Fischer Indole Synthesis of 1,3-Dimethylindole

This protocol is based on established general procedures for the Fischer indole synthesis and is adapted for the specific synthesis of 1,3-dimethylindole.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| N-Methyl-N-phenylhydrazine | C₇H₁₀N₂ | 122.17 | 12.2 g | 0.1 |

| Acetone | C₃H₆O | 58.08 | 8.7 mL (6.96 g) | 0.12 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 100 mL | - |

| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | As needed | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-methyl-N-phenylhydrazine (12.2 g, 0.1 mol) and glacial acetic acid (100 mL).

-

Addition of Ketone: While stirring, add acetone (8.7 mL, 0.12 mol) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 300 mL of ice-water.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 1,3-dimethylindole.

Workflow Diagram:

Caption: Fischer Indole Synthesis Workflow

Alternative Synthesis Route: N-Methylation of 3-Methylindole

Underlying Chemical Principles

The nitrogen atom of the indole ring is nucleophilic and can be alkylated under basic conditions. The reaction involves the deprotonation of the N-H bond of 3-methylindole by a base to form an indolide anion. This anion then acts as a nucleophile and attacks the electrophilic methyl group of the methylating agent, in this case, dimethyl carbonate.

Experimental Protocol: N-Methylation of 3-Methylindole

This protocol is adapted from established procedures for the N-methylation of indoles.[6][7]

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Methylindole (Skatole) | C₉H₉N | 131.17 | 13.1 g | 0.1 |

| Dimethyl Carbonate (DMC) | C₃H₄O₃ | 90.08 | 11.4 mL (12.6 g) | 0.14 |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 27.6 g | 0.2 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - |

| tert-Butyl methyl ether (TBME) | C₅H₁₂O | 88.15 | As needed | - |

| Water | H₂O | 18.02 | As needed | - |

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add 3-methylindole (13.1 g, 0.1 mol), anhydrous potassium carbonate (27.6 g, 0.2 mol), and N,N-dimethylformamide (100 mL).

-

Addition of Methylating Agent: To the stirred suspension, add dimethyl carbonate (11.4 mL, 0.14 mol).

-

Reaction: Heat the reaction mixture to 120-130 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 300 mL of ice-cold water.

-

Extraction: Extract the aqueous mixture with tert-butyl methyl ether (3 x 100 mL).

-

Washing: Combine the organic layers and wash with water (3 x 50 mL) to remove any remaining DMF.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product can be purified by vacuum distillation to afford pure 1,3-dimethylindole.[6]

Workflow Diagram:

Caption: N-Methylation Workflow

Product Characterization

Physical and Spectroscopic Data of 1,3-Dimethylindole:

| Property | Value |

| Molecular Formula | C₁₀H₁₁N |

| Molar Mass | 145.20 g/mol [8] |

| Appearance | Colorless to yellow liquid |

| Boiling Point | Not specified |

| Melting Point | Not applicable (liquid at room temp.) |

| CAS Number | 875-30-9[8] |

| ¹H NMR (CDCl₃) | δ (ppm): 7.65-7.55 (m, 1H), 7.35-7.25 (m, 2H), 7.20-7.10 (m, 1H), 6.90 (s, 1H), 3.75 (s, 3H), 2.30 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 137.5, 128.5, 126.0, 121.5, 119.0, 118.5, 109.0, 108.5, 31.0, 9.5 |

Note: NMR data are predicted and may vary slightly based on experimental conditions.

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

N-Methyl-N-phenylhydrazine: This compound is toxic and a suspected carcinogen. Handle with extreme care and avoid inhalation, ingestion, and skin contact.

-

Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.[9]

-

Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

-

Dimethyl Carbonate: Flammable liquid and vapor.

-

N,N-Dimethylformamide (DMF): Harmful in contact with skin and if inhaled. Suspected of damaging fertility or the unborn child.

References

- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft. 1883, 16 (2), 2241–2245.

-

Professor Dave Explains. Fischer Indole Synthesis. YouTube, 5 August 2021. Available from: [Link]

- Gribble, G. W. Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery; John Wiley & Sons, Ltd, 2016; pp 1–114.

- Google Patents. CN102432518A - Synthetic method of 3-methylindole.

-

Eureka S.r.l. 3-METHYL INDOLE (Skatole) IN URINE BY FLUORIMETRY – FAST. Available from: [Link]

-

PubChem. 1,3-Dimethylindole. Available from: [Link]

- Shaik, F. P.; et al. A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate.

- International Journal of Chemical Studies. 3-Substituted indole: A review. 2019, 7(1), 227-234.

- Google Patents. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate.

- Sajjadifar, S.; Vahedi, H.; Massoudi, A.; Louie, O. New 3H-indole synthesis by Fischer's method. Part I. Molecules. 2010, 15(4), 2491-2498.

- Joseph-Nathan, P.; del Rio, R. E.; Morales-Rios, M. S. NMR STUDIES OF INDOLE. HETEROCYCLES. 1988, 27(2), 431.

- Nikolova, I.; et al. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. 2021, 26(11), 3183.

- National Institute of Standards and Technology. Indole, 3-methyl-.

-

Solubility of Things. 2,3-Dimethylindole. Available from: [Link]

-

ResearchGate. 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... | Download Table. Available from: [Link]

-

PubChem. 2,3-Dimethylindole. Available from: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. jk-sci.com [jk-sci.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]

- 8. 1,3-Dimethylindole | C10H11N | CID 70130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

Application Note: Leveraging 1,3-Dimethylindole in 1,3-Dipolar Cycloadditions for Heterocyclic Scaffold Synthesis

Abstract

The 1,3-dipolar cycloaddition stands as a cornerstone in synthetic organic chemistry for its efficacy in constructing five-membered heterocyclic rings with high regio- and stereoselectivity.[1][2] This application note provides an in-depth guide for researchers and drug development professionals on the strategic use of 1,3-dimethylindole as a competent dipolarophile in these reactions. We explore the underlying mechanistic principles governed by Frontier Molecular Orbital (FMO) theory, present detailed protocols for cycloadditions with key 1,3-dipoles such as azomethine ylides and nitrones, and discuss the significance of the resulting polycyclic indole scaffolds in medicinal chemistry.

Introduction: The Power of 1,3-Dipolar Cycloadditions

The synthesis of complex molecular architectures, particularly those containing heterocyclic motifs, is a central theme in drug discovery and materials science.[3] 1,3-Dipolar cycloadditions, often termed [3+2] cycloadditions, are powerful, atom-economical reactions that involve the combination of a 1,3-dipole and a dipolarophile to form a five-membered heterocycle.[2][4] This reaction class is prized for its ability to generate multiple stereocenters in a single, often concerted, step.[5][6]

The indole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals. Its C2=C3 double bond, being electron-rich, makes it an excellent dipolarophile for reactions with electron-deficient 1,3-dipoles. 1,3-Dimethylindole, with methyl groups at the N1 and C3 positions, offers several advantages:

-

Enhanced Stability: The N-methylation prevents competing N-H reactivity.

-

Defined Regiochemistry: The C3-methyl group directs the cycloaddition exclusively across the C2=C3 bond, preventing ambiguity.

-

Increased Nucleophilicity: The methyl groups are weakly electron-donating, further enhancing the reactivity of the indole π-system.

This guide focuses on providing both the theoretical foundation and practical, field-tested protocols for employing 1,3-dimethylindole in these transformative reactions.

Mechanistic Rationale: A Frontier Molecular Orbital (FMO) Perspective

The regioselectivity and rate of 1,3-dipolar cycloadditions are largely governed by the energetic proximity of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of the reacting partners.[2][3]

The reaction is typically a concerted, pericyclic process proceeding through a highly ordered, six-electron aromatic transition state.[2][5] Based on the relative energies of the FMOs, these reactions can be classified into three types. Given the electron-rich nature of the 1,3-dimethylindole C2=C3 double bond, its reactions are predominantly Type I , where the key interaction is between the high-energy HOMO of the indole (the dipolarophile) and the low-energy LUMO of the 1,3-dipole. This interaction is characteristic of a nucleophilic dipolarophile reacting with an electrophilic dipole.

Caption: General workflow for azomethine ylide cycloaddition.

Detailed Step-by-Step Protocol

This protocol is adapted from established three-component procedures for synthesizing spiro-pyrrolidine-oxindoles and can be applied to 1,3-dimethylindole. [7]

-

Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-dimethylindole (1.0 mmol, 1.0 eq), the desired isatin derivative (1.1 mmol, 1.1 eq), and sarcosine (N-methylglycine, 1.2 mmol, 1.2 eq).

-

Solvent Addition: Add 40 mL of anhydrous toluene.

-

Reaction Setup: Fit the flask with a Dean-Stark apparatus and a reflux condenser under a nitrogen atmosphere.

-

Heating and Monitoring: Immerse the flask in a preheated oil bath at 120°C and heat to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the indole starting material. The removal of water in the Dean-Stark trap indicates the formation of the azomethine ylide. The reaction is typically complete within 8-12 hours.

-

Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude residue is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with 95:5 hexane/ethyl acetate and gradually increasing the polarity to 80:20 hexane/ethyl acetate, is effective for isolating the product.

-

Characterization: The purified fractions are combined, and the solvent is evaporated. The structure and purity of the resulting tetracyclic product are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation: Representative Cycloaddition Results

| Entry | Isatin Substituent (R) | α-Amino Acid | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | H | Sarcosine | 10 | 85 | N/A |

| 2 | 5-Bromo | Sarcosine | 12 | 91 | N/A |

| 3 | H | L-Proline | 8 | 94 | >99:1 |

| 4 | 5-Fluoro | L-Proline | 8 | 88 | >99:1 |

| Note: This data is illustrative, based on typical outcomes for similar three-component reactions involving electron-rich dipolarophiles.[8] |

Application & Protocol 2: Cycloaddition with Nitrones

The cycloaddition of nitrones with the C2=C3 bond of 1,3-dimethylindole provides access to isoxazolidine-fused indole systems. These N,O-heterocycles are valuable intermediates that can be further elaborated into complex molecules, including amino alcohols, through reductive cleavage of the N-O bond. [6][9]

Causality Behind Experimental Choices:

-

Nitrones: Nitrones are generally stable 1,3-dipoles and can often be isolated before use, offering more controlled reaction conditions compared to transient ylides. [10]* Catalysis: While many nitrone cycloadditions proceed thermally, Lewis acids (e.g., Mg(ClO₄)₂, Cu(OTf)₂) can be employed to accelerate the reaction and control stereoselectivity. The Lewis acid coordinates to the nitrone oxygen, lowering its LUMO energy and enhancing its reactivity toward the indole HOMO.

-

Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) are suitable solvents for reactions at or below room temperature, especially for Lewis acid-catalyzed variants.

Detailed Step-by-Step Protocol (Lewis Acid Catalysis)

-

Reagent Preparation: To an oven-dried Schlenk tube under a nitrogen atmosphere, add the C-phenyl-N-methylnitrone (1.0 mmol, 1.0 eq) and the Lewis acid catalyst, e.g., Cu(OTf)₂ (0.1 mmol, 10 mol%).

-

Solvent and Dipolarophile Addition: Add 10 mL of anhydrous DCM, and stir the mixture for 15 minutes at room temperature. Then, add 1,3-dimethylindole (1.2 mmol, 1.2 eq) dropwise via syringe.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the nitrone by TLC (typically using a 7:3 mixture of hexane/ethyl acetate as eluent). Reactions are often complete within 4-24 hours.

-

Quenching and Work-up: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, extract with DCM (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification and Characterization: Remove the solvent in vacuo. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the isoxazolidine-fused indole. Characterize the product by NMR and HRMS.

Applications in Drug Development

The fused heterocyclic scaffolds generated from these reactions are of significant interest to the pharmaceutical industry.

-

Pyrrolo-indoles: Exhibit a wide range of biological activities and serve as core structures in compounds targeting various enzymes and receptors.

-

Isoxazolidines: Act as versatile synthetic intermediates and are found in numerous biologically active compounds. [11]The N-O bond can be readily cleaved to unmask 1,3-amino alcohols, a key functional group in many drug candidates.

-

Triazoles: While not directly formed with indole as the dipolarophile in the same manner, the principles of 1,3-dipolar cycloaddition are central to "click chemistry," a vital tool in modern drug development for bioconjugation and target identification. [12]

Conclusion

1,3-Dimethylindole is a robust and versatile dipolarophile for 1,3-dipolar cycloaddition reactions. Its inherent electronic properties and substitution pattern allow for predictable and high-yielding syntheses of complex, fused-indole heterocycles. The protocols detailed herein for reactions with azomethine ylides and nitrones provide a reliable framework for researchers to access novel molecular scaffolds with significant potential for applications in medicinal chemistry and beyond. By understanding the mechanistic underpinnings and the rationale behind experimental design, scientists can effectively harness this powerful reaction to advance their research programs.

References

-

Title: 1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

-

Title: 1,3-Dipolar cycloaddition of arynes with azomethine imines: synthesis of 1,2-dihydropyrazolo[1,2-a]indazol-3(9H)-ones Source: Royal Society of Chemistry (RSC) URL: [Link]

-

Title: Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: 1,3 dipolar cycloaddition Reactions Source: Slideshare URL: [Link]

-

Title: 1,3-Dipolar cycloaddition Source: Wikipedia URL: [Link]

-

Title: 1,3-dipolar cycloaddition reaction- mechanism, example, dipole, click reaction Source: chemarticle URL: [Link]

-

Title: 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link]

-

Title: 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview Source: Chemical Science Review and Letters URL: [Link]

-

Title: Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles Source: MDPI URL: [Link]

-

Title: 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Aromatic Dipolarophiles Source: ResearchGate URL: [Link]

-

Title: 1,3-dipolar cycloaddition reactions Source: YouTube URL: [Link]

-

Title: Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions Source: Taylor & Francis Online URL: [Link]

-

Title: Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents Source: MDPI URL: [Link]

-

Title: Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions Source: Frontiers in Chemistry URL: [Link]

-

Title: Lecture 13: Azomethine Ylides and Nitrile Oxides in 1,3-Dipolar Cycloaddition Source: YouTube URL: [Link]

-

Title: 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS- like Strategy for the Synthesis of Isoxazoles and Isoxazolines Source: ChemRxiv URL: [Link]

-

Title: Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions Source: MDPI URL: [Link]

-

Title: Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry toward Heterocycles and Natural Products Source: ResearchGate URL: [Link]

-

Title: The Use of Click Chemisty in Drug Development Applications Source: DergiPark URL: [Link]

-

Title: 1,3-Dipolar Cycloaddition of Nitrone Source: Chem-Station URL: [Link]

Sources

- 1. 1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,3 dipolar cycloaddition Reactions | PPTX [slideshare.net]

- 6. 1,3-Dipolar Cycloaddition of Nitrone | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. chesci.com [chesci.com]

- 10. 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. dergipark.org.tr [dergipark.org.tr]

Application Note: 1,3-Dimethylindole as a Regio-Defined Scaffold in Pharmaceutical Synthesis

Executive Summary

1,3-Dimethylindole (1,3-DMI) represents a specialized "regio-defined" scaffold in heterocyclic chemistry. Unlike the parent indole, which exhibits high reactivity at C3, 1,3-DMI features a methyl-blocked C3 position and an N-methylated nitrogen. This structural constraint fundamentally alters its electronic landscape, forcing electrophilic and metallation events to occur exclusively at the C2 position .

This application note details the utility of 1,3-DMI as a precursor for pyrrolo[2,3-b]indole alkaloids (e.g., Physostigmine) and as a substrate for modern C-H activation protocols. We provide validated protocols for C2-lithiation and Palladium-catalyzed arylation, offering a roadmap for transforming this simple intermediate into complex pharmaceutical architectures.

Mechanistic Insight: The "C3-Blockade" Strategy

In standard indole chemistry, the C3 position is the most nucleophilic site (highest HOMO coefficient). Drug discovery chemists often struggle with C2-functionalization because C3 competes for electrophiles.

1,3-DMI solves this via the C3-Blockade Effect :

-

Electronic Redirection: The C3-methyl group sterically and electronically inhibits attack at C3.

-

N-Protection: The N-methyl group prevents deprotonation at nitrogen, allowing the use of strong bases (e.g., n-BuLi) to deprotonate C2 selectively.

-

Result: The molecule becomes a "C2-Anion Equivalent" or a "C2-C-H Activation Substrate."

Visualization: Reactivity Map of 1,3-Dimethylindole

Caption: Figure 1. The 1,3-DMI scaffold directs reactivity to C2 by blocking the standard C3 and N1 sites.

Validated Protocol A: Regioselective C2-Lithiation

Application: Introduction of electrophiles (aldehydes, halides, silanes) at C2.

Mechanism: Directed Ortho-Lithiation (DoM) is not strictly necessary here; the C2 proton is the most acidic site remaining (

Materials

-

Substrate: 1,3-Dimethylindole (1.0 equiv)

-

Base: n-Butyllithium (1.1 equiv, 1.6 M in hexanes) or t-Butyllithium (for higher reactivity).

-

Solvent: Anhydrous THF (freshly distilled or from SPS).

-

Electrophile: e.g., DMF (for formylation), Methyl Iodide, or Benzaldehyde.

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

-

Solvation: Dissolve 1,3-Dimethylindole (145 mg, 1.0 mmol) in anhydrous THF (5 mL). Cool the solution to -78 °C (dry ice/acetone bath).

-

Deprotonation: Add n-BuLi (0.69 mL, 1.1 mmol) dropwise via syringe over 5 minutes.

-

Observation: The solution typically turns a bright yellow or pale orange, indicating the formation of the 2-lithio-1,3-dimethylindole species.

-

-

Incubation: Stir at -78 °C for 45–60 minutes. Do not allow the temperature to rise, as the lithiated species can degrade or isomerize.

-

Trapping: Add the electrophile (1.2 equiv) dropwise.

-

Example: For formylation, add anhydrous DMF (0.1 mL, 1.3 mmol).

-

-

Warming: Allow the reaction to warm to room temperature over 2 hours.

-

Quench: Quench with saturated aqueous NH₄Cl (5 mL).

-

Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

Validation Check:

-

TLC: Starting material (Rf ~0.6 in 4:1 Hex/EtOAc) should disappear. Product (e.g., 2-formyl derivative) usually appears at lower Rf (~0.3-0.4) and may fluoresce under UV.

Validated Protocol B: Palladium-Catalyzed C2-Arylation (C-H Activation)

Application: Direct coupling of 1,3-DMI with aryl halides to form biaryl scaffolds without pre-functionalization. Significance: Avoids the use of pyrophoric lithium reagents and cryogenic conditions.

Materials

-

Substrate: 1,3-Dimethylindole (1.0 equiv)

-

Coupling Partner: Aryl Iodide (e.g., Iodobenzene, 1.2 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: PPh₃ (20 mol%)

-

Base: CsOAc (2.0 equiv) - Crucial for the CMD (Concerted Metalation-Deprotonation) mechanism.

-

Solvent: DMA (Dimethylacetamide), anhydrous.

Step-by-Step Methodology

-

Catalyst Pre-mix: In a glovebox or under argon flow, combine Pd(OAc)₂ (11 mg, 0.05 mmol) and PPh₃ (52 mg, 0.2 mmol) in a reaction vial.

-

Reaction Assembly: Add 1,3-Dimethylindole (145 mg, 1.0 mmol), Iodobenzene (244 mg, 1.2 mmol), and CsOAc (384 mg, 2.0 mmol).

-

Solvent: Add degassed DMA (3 mL). Cap the vial tightly.

-

Heating: Heat the mixture to 125 °C for 12–24 hours.

-

Note: High temperature is required to overcome the activation energy of the C2-H bond cleavage.

-

-

Filtration: Cool to room temperature. Dilute with DCM (10 mL) and filter through a pad of Celite to remove palladium black.

-

Purification: Concentrate the filtrate and purify via silica gel chromatography.

Data Summary Table: Comparison of Methods

| Feature | Protocol A: Lithiation | Protocol B: C-H Activation |

| Primary Reagent | n-BuLi (Strong Base) | Pd(OAc)₂ (Catalyst) |

| Conditions | -78 °C, Inert Atm. | 125 °C, Sealed Vial |

| Selectivity | Exclusive C2 | High C2 (C3 is blocked) |

| Tolerance | Low (No carbonyls/protic groups) | High (Esters, nitriles tolerated) |

| Atom Economy | Low (Stoichiometric waste) | High (Catalytic) |

Application Case Study: Synthesis of Physostigmine Core

The 1,3-dimethylindole scaffold is the progenitor of the pyrrolo[2,3-b]indole ring system found in Physostigmine (a reversible cholinesterase inhibitor used in glaucoma and Alzheimer's research).

The Synthetic Logic: To access the tricyclic core, the C3 position (already methylated) must undergo an oxidative cyclization or an alkylation-cyclization sequence involving the C2 position.

Workflow: Indole to Pyrroloindole Cyclization[2]

Caption: Figure 2. General logic for converting the 1,3-DMI scaffold into the tricyclic physostigmine core.

Specific Example (Julian-Pikl Strategy Adaptation): While the classic Julian synthesis used oxindoles, modern routes utilize the 1,3-DMI scaffold by reacting it with chloroacetonitrile (via C2-lithiation or Zn/HCl methods) followed by reduction to form the tryptamine-like side chain, which then cyclizes onto the C3 position (often requiring oxidative conditions to form the indolenine intermediate).

Safety & Handling Guidelines

1,3-Dimethylindole

-

Toxicity: Indoles are generally bioactive. Treat as a potential irritant and sensitizer.

-

Storage: Store at 2–8 °C under inert gas. Oxidation can occur at C2 over time, leading to colored impurities (indoxyls).

Organolithium Reagents (Protocol A)

-

Pyrophoric: t-BuLi is spontaneously flammable in air. n-BuLi is highly reactive.

-

Protocol: Always use a "double-tip" needle or gas-tight syringe for transfer. Ensure the quenching flask (NH₄Cl) is ready before starting the reaction.

Palladium Catalysts (Protocol B)

-

Heavy Metal: Dispose of palladium waste in dedicated heavy metal streams.

-

Phosphines: PPh₃ is toxic to aquatic life.

References

-

Lane, B. S., & Sames, D. (2004). Direct C-H Bond Functionalization: C2-Arylation of Indoles. Organic Letters, 6(17), 2897–2900.

- Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.

-

Julian, P. L., & Pikl, J. (1935). Studies in the Indole Series. V. The Complete Synthesis of Physostigmine (Eserine). Journal of the American Chemical Society, 57(4), 755–757.

- Gribble, G. W. (2010). Heterocyclic Scaffolds II: Indoles. Springer.

-

Organic Syntheses. (2010). Preparation of 2-Substituted Indoles via Lithiation.[2][3] Org.[1][4] Synth. (General reference for indole lithiation methodology).

Sources

Technical Guide: Strategic Functionalization of 1,3-Dimethylindole for Bioactive Scaffold Synthesis

Strategic Overview: The "Blocked C3" Advantage

In medicinal chemistry, the indole scaffold is ubiquitous, often termed a "privileged structure."[1] However, standard indole chemistry is dominated by the high nucleophilicity of the C3 position. 1,3-Dimethylindole (1,3-DMI) presents a unique synthetic opportunity: with the N1 position protected and the highly reactive C3 position blocked by a methyl group, reactivity is forced to the C2 position or the benzenoid ring (C4-C7).

This steric and electronic configuration allows for highly regioselective C-H functionalization at C2 without the need for transient directing groups. This guide details three high-value synthetic workflows to convert 1,3-DMI into bioactive pharmacophores, specifically targeting anticancer (tubulin inhibition), anti-inflammatory (COX-2 inhibition), and antimicrobial pathways.

Reactivity Map

The following diagram illustrates the divergent synthetic pathways available for 1,3-DMI.

Figure 1: Divergent synthetic pathways from 1,3-Dimethylindole utilizing the blocked C3 position to force C2 selectivity.

Module A: Palladium-Catalyzed Direct C2-Arylation

Application: Synthesis of 2-aryl-1,3-dimethylindoles, a scaffold class exhibiting potent COX-2 inhibition and tubulin polymerization inhibitory activity.

Scientific Rationale: Direct C-H arylation is atom-economical, avoiding the pre-functionalization required by Suzuki-Miyaura coupling (e.g., 2-boryl indoles). Because C3 is methylated, the electrophilic palladation occurs exclusively at C2 via a Concerted Metalation-Deprotonation (CMD) mechanism. The use of silver salts (Ag2CO3) acts as a terminal oxidant to regenerate Pd(II) from Pd(0).

Protocol 1: C2-Arylation with Aryl Iodides

Reagents:

-

Substrate: 1,3-Dimethylindole (1.0 equiv)

-

Coupling Partner: Aryl Iodide (1.2 equiv) (e.g., 4-iodoanisole)

-

Catalyst: Pd(OAc)2 (5 mol%)

-

Oxidant/Base: Ag2CO3 (1.0 equiv)

-

Additive: Pivalic acid (30 mol%) - Critical for the CMD mechanism

-

Solvent: Toluene or DMF (anhydrous)

Step-by-Step Methodology:

-

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 1,3-dimethylindole (1.0 mmol), Aryl Iodide (1.2 mmol), Pd(OAc)2 (11 mg, 0.05 mmol), and Ag2CO3 (275 mg, 1.0 mmol).

-

Additive Addition: Add Pivalic acid (30 mg, 0.3 mmol). Note: Pivalate acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage.

-

Solvation: Add anhydrous Toluene (4 mL) under an argon atmosphere. Seal the tube.

-

Reaction: Heat the mixture to 110°C in an oil bath for 12–16 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (1,3-DMI) will disappear, and a lower Rf fluorescent spot (the 2-aryl product) will appear.

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove silver residues. Wash the filtrate with brine (2 x 10 mL).

-

Purification: Dry organic layer over Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Data Summary: Typical Yields

| Aryl Iodide Substituent | Electronic Nature | Yield (%) | Notes |

| 4-OMe (Electron Rich) | Donating | 82% | Fast conversion |

| 4-H (Neutral) | Neutral | 78% | Standard |

| 4-CF3 (Electron Poor) | Withdrawing | 65% | Requires longer time (24h) |

Module B: Regioselective C2-Formylation (Vilsmeier-Haack)

Application: Synthesis of 2-formyl-1,3-dimethylindole. This aldehyde is a versatile precursor for Schiff bases (hydrazones/semicarbazones) with high antimicrobial efficacy.

Scientific Rationale: The Vilsmeier-Haack reaction typically targets the electron-rich C3 of indoles. However, in 1,3-DMI, the C3 position is sterically and chemically blocked. The electrophilic Vilsmeier reagent (chloroiminium ion) is forced to attack the C2 position. This "abnormal" regioselectivity is robust and scalable.

Protocol 2: Synthesis of 2-Formyl-1,3-Dimethylindole

Reagents:

-

1,3-Dimethylindole (1.0 equiv)

-

Phosphorus Oxychloride (POCl3) (1.2 equiv)

-

N,N-Dimethylformamide (DMF) (5.0 equiv - acts as reagent and solvent)

-

Ice water / 10% NaOH (for hydrolysis)

Step-by-Step Methodology:

-

Reagent Formation: In a round-bottom flask under N2, cool anhydrous DMF (3 mL per mmol substrate) to 0°C. Add POCl3 dropwise over 15 minutes. Stir for 30 minutes at 0°C to generate the Vilsmeier salt (white suspension/slurry).

-

Addition: Add a solution of 1,3-dimethylindole (1.0 equiv) in minimal DMF dropwise to the Vilsmeier salt at 0°C.

-

Heating: Allow the mixture to warm to room temperature, then heat to 80°C for 2 hours. The solution usually turns yellow/orange.

-

Hydrolysis: Pour the reaction mixture onto crushed ice (50 g). The iminium intermediate will hydrolyze.

-

Basification: Slowly add 10% NaOH solution with stirring until pH ~9. A solid precipitate (the aldehyde) should form.

-

Isolation: Filter the solid, wash with copious water, and dry. If no solid forms, extract with CH2Cl2, dry over MgSO4, and recrystallize from Ethanol.

Workflow Visualization

Figure 2: Operational workflow for the regioselective C2-formylation of 1,3-DMI.

Module C: Oxidative Cross-Coupling (Bis-Indole Synthesis)

Application: Synthesis of bis(indolyl)methanes or oxidative dimers. These compounds mimic marine alkaloids and show significant cytotoxicity against cancer cell lines.

Scientific Rationale: Oxidative Cross-Dehydrogenative Coupling (CDC) allows the formation of C-C bonds between two C-H centers.[2] Using 1,3-DMI, one can couple the C2 position with other nucleophiles (like another indole or a ketone) using a Single Electron Transfer (SET) oxidant like Cerium(IV) Ammonium Nitrate (CAN) or Copper(II).

Protocol 3: CAN-Mediated Oxidative Dimerization

Reagents:

-

1,3-Dimethylindole (1.0 equiv)

-

CAN (Cerium Ammonium Nitrate) (2.5 equiv)

-

Solvent: Methanol/Water (9:1)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1,3-dimethylindole (1.0 mmol) in MeOH (5 mL).

-

Oxidant Addition: Add a solution of CAN (2.5 mmol) in water (1 mL) dropwise at room temperature.

-

Reaction: Stir vigorously for 30–60 minutes. The reaction is fast; the solution will darken.

-

Quench: Add water (20 mL) and extract with EtOAc (3 x 15 mL).

-

Purification: The product is often a 2,2'-bis(1,3-dimethylindole) or a higher oligomer depending on stoichiometry. Purify via column chromatography.

References

-

Palladium-Catalyzed C2-H Arylation

-

Vilsmeier-Haack & Formylation

-

Oxidative Coupling & Bioactivity

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. baranlab.org [baranlab.org]

- 9. Palladium-Catalyzed Arylation and Heteroarylation of Indolizines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Protocols for the Regioselective N-Methylation of 3-Methylindole (Skatole)

[1]

Abstract

The regioselective N-methylation of 3-methylindole (skatole) to produce 1,3-dimethylindole is a critical transformation in the synthesis of fragrance compounds, pharmaceutical intermediates, and dye precursors. While the presence of a substituent at the C3 position theoretically simplifies regioselectivity by blocking C-alkylation, competitive reactions at the C2 position and over-alkylation to indolenium species remain significant challenges.[1] This guide presents three validated protocols ranging from classical high-throughput methods to modern green chemistry approaches using Dimethyl Carbonate (DMC).[1] We provide detailed mechanistic insights, critical process parameters (CPPs), and analytical validation data to ensure reproducibility and scale-up readiness.

Introduction & Mechanistic Rationale

The Challenge of Regioselectivity

Indole derivatives are ambident nucleophiles.[1] Upon deprotonation, the resulting indolyl anion resonates between the nitrogen (

-

Kinetic Control: Electrophiles often attack the position with the highest electron density.[1] In the indolyl anion, the nitrogen retains significant charge density, but the

position is also highly nucleophilic.[1] -

Thermodynamic Control: The

-alkylated product preserves the aromaticity of the benzene ring and the pyrrole ring more effectively than

For 3-methylindole , the

Reaction Mechanism Visualization

The following diagram illustrates the deprotonation equilibrium and the selective

Figure 1: Mechanistic pathway for the N-methylation of 3-methylindole. Note the resonance equilibrium and the favored pathway to the N-methylated product due to C3 blockage.

Experimental Protocols

Protocol A: The "Green" Industrial Standard (Dimethyl Carbonate)

Best for: Large-scale synthesis, safety-conscious labs, and avoiding toxic halides.[1]

Mechanism: DMC acts as a methylating agent at reflux temperatures (

Reagents & Equipment[1][2]

-

Substrate: 3-Methylindole (1.0 equiv)

-

Reagent: Dimethyl Carbonate (DMC) (15–20 equiv, acts as solvent & reagent)

-

Catalyst: Potassium Carbonate (

) (0.1–0.5 equiv) or DABCO (0.1 equiv) -

Apparatus: Round-bottom flask with reflux condenser, inert gas (N2) inlet.[1]

Step-by-Step Procedure

-

Setup: Charge a dried reaction flask with 3-methylindole (e.g., 13.1 g, 100 mmol) and

(1.4 g, 10 mmol). -

Solvent Addition: Add Dimethyl Carbonate (DMC) (approx. 150 mL). Note: DMC is non-toxic and biodegradable.[3]

-

Reaction: Heat the mixture to reflux (internal temp ~90°C). Stir vigorously.

-

Observation: Evolution of

gas indicates the reaction is proceeding.[1]

-

-

Monitoring: Monitor by HPLC or TLC (Hexane:EtOAc 9:1). Reaction is typically complete in 3–6 hours.[1]

-

Quench: Cool the mixture to room temperature. Filter off the solid catalyst (

).[1] -

Workup: Evaporate the excess DMC under reduced pressure (rotary evaporator). The DMC can be recovered and reused.[1]

-

Purification: The residue is typically pure 1,3-dimethylindole (>98%).[1] If necessary, distill under vacuum (BP ~259°C at atm, lower at vacuum).

Protocol B: Classical High-Throughput Method (NaH / MeI)

Best for: Small scale, rapid synthesis, research labs requiring high yields quickly.[1] Safety Warning: Methyl Iodide (MeI) is a neurotoxin and carcinogen.[1] Sodium Hydride (NaH) releases hydrogen gas.[1]

Reagents & Equipment[1][2]

-

Substrate: 3-Methylindole (1.0 equiv)

-

Base: Sodium Hydride (NaH) (60% dispersion in oil, 1.2 equiv)

-

Reagent: Methyl Iodide (MeI) (1.1 equiv)

-

Solvent: Anhydrous DMF or THF.[1]

Step-by-Step Procedure

-

Activation: In a flame-dried flask under Argon, wash NaH (1.2 equiv) with dry hexane to remove mineral oil (optional, but improves purity). Suspend NaH in anhydrous DMF.

-

Deprotonation: Cool to 0°C. Add a solution of 3-methylindole in DMF dropwise.

-

Critical: Allow

gas evolution to cease (approx. 30 mins). Solution will turn yellow/brown indicating anion formation.[1]

-

-

Methylation: Add Methyl Iodide (1.1 equiv) dropwise at 0°C.

-

Completion: Allow to warm to Room Temperature (RT). Stir for 1 hour.

-

Quench: Carefully add saturated

solution to quench excess hydride.[1] -

Extraction: Extract with Ethyl Acetate (3x). Wash organics with water (to remove DMF) and brine.[1]

-

Drying: Dry over

, filter, and concentrate.

Protocol C: Phase Transfer Catalysis (PTC)

Best for: avoiding anhydrous solvents, robust scalability.[1]

Reagents

-

Solvent: Toluene / Water biphasic system.[1]

-

Base: NaOH (50% aq. solution).

-

Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%).[1]

-

Reagent: Methyl Iodide or Dimethyl Sulfate (DMS).[1]

Procedure

Analytical Validation & Data

Physical Properties

| Property | 3-Methylindole (Starting Material) | 1,3-Dimethylindole (Product) |

| CAS | 83-34-1 | 875-30-9 |

| Appearance | White/Beige Solid | Colorless to Yellow Liquid |

| Melting Point | 95–97°C | N/A (Liquid at RT) |

| Boiling Point | 265°C | ~259°C |

NMR Validation ( )

To validate the transformation, look for the disappearance of the broad N-H singlet and the appearance of a new N-Methyl singlet.[1]

Workflow Visualization (Method A)

Figure 2: Process workflow for the Green Chemistry (DMC) protocol.

References

-

Tundo, P., & Selva, M. (2002).[1] The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. Link

-

Selva, M., & Perosa, A. (2008).[1] Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry, 10, 457-464.[1] Link

-

Shieh, W. C., Dell, S., & Repic, O. (2001). Nucleophilic Catalysis with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for the Esterification of Carboxylic Acids with Dimethyl Carbonate. Journal of Organic Chemistry, 67(7), 2188–2191. Link

-

Sigma-Aldrich. 1,3-Dimethylindole Product Specification & NMR Data. Link

-

National Institute of Standards and Technology (NIST). 1,3-Dimethyl-1H-indole Gas Phase IR & Mass Spectrum. Link

Application Notes and Protocols for the C2-Functionalization of 1,3-Dimethylindole

Introduction: The Strategic Importance of C2-Functionalized 1,3-Dimethylindoles

The indole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its prevalence in a vast array of biologically active natural products and pharmaceuticals. Among indole derivatives, those functionalized at the C2 position are of particular strategic importance. The introduction of substituents at this position can profoundly influence the molecule's steric and electronic properties, leading to novel therapeutic agents and advanced organic materials. Specifically, the 1,3-dimethylindole core offers a stable and synthetically versatile platform where the C3 position is blocked, thereby directing functionalization to the C2 position. This guide provides an in-depth exploration of key methodologies for the selective C2-functionalization of 1,3-dimethylindole, offering detailed protocols, mechanistic insights, and comparative data to aid researchers in drug discovery and materials development. C2-functionalized indoles have shown promise in various therapeutic areas, including as anti-inflammatory and analgesic agents. Furthermore, the unique electronic properties of these compounds have led to their investigation in the field of organic electronics, such as in the development of thermally activated delayed fluorescence (TADF) emitters.[1]

Strategic Overview: Pathways to C2 Functionalization